4-Fluorobenzyl alcohol

Description

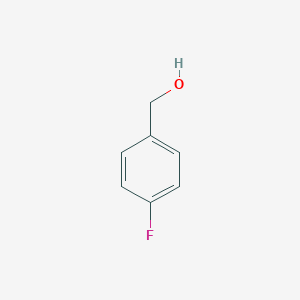

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-fluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FO/c8-7-3-1-6(5-9)2-4-7/h1-4,9H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEZMEIHVFSWOCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4075409 | |

| Record name | Benzenemethanol, 4-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4075409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

459-56-3 | |

| Record name | 4-Fluorobenzyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=459-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Fluorobenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000459563 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 459-56-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63347 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanol, 4-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4075409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluorobenzylic alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.630 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Fluorobenzylic alcohol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5KB3N2WUR9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 4 Fluorobenzyl Alcohol and Its Derivatives

Chemo- and Regioselective Synthesis of 4-Fluorobenzyl Alcohol

The selective synthesis of this compound requires precise control to prevent unwanted side reactions and ensure high yields. Various methodologies have been developed to achieve this, ranging from classical reduction reactions to advanced catalytic hydrogenations.

Reduction of Aromatic Aldehydes and Carboxylic Acid Derivatives to this compound

The reduction of 4-fluorobenzaldehyde (B137897) is a common and direct method for the synthesis of this compound. This transformation can be achieved with high selectivity using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a widely used reagent for this purpose, often in an aqueous or alcoholic solvent. For instance, the reduction of 4-fluorobenzaldehyde with NaBH₄ in methanol (B129727) can efficiently produce this compound. synquestlabs.com Lithium aluminum hydride (LiAlH₄) is another powerful reducing agent capable of this conversion.

In addition to aldehydes, derivatives of 4-fluorobenzoic acid can also serve as precursors. 4-fluorobenzoic acid itself can be reduced to this compound. chemimpex.com Manganese(I)-catalyzed hydrosilylation has been shown to be effective for the reduction of various benzoic acids, including 4-fluorobenzoic acid, to their corresponding alcohols in high yields. This method tolerates the fluorine substituent, avoiding dehalogenation.

Whole-cell catalysis presents a green alternative for this reduction. Yeast-mediated transformations have demonstrated the selective reduction of 4-fluorobenzaldehyde to this compound with high selectivity (around 90%). google.com This biocatalytic approach highlights the influence of the fluorine atom's position on the reaction pathway. google.com

Table 1: Comparison of Reduction Methods for this compound Synthesis

| Precursor | Reducing Agent/Catalyst | Solvent | Yield (%) | Reference |

| 4-Fluorobenzaldehyde | Sodium Borohydride (NaBH₄) | Aqueous/Methanol | High | synquestlabs.com |

| 4-Fluorobenzaldehyde | Yeast (Whole-cell catalysis) | - | ~90% selectivity | google.com |

| 4-Fluorobenzoic Acid | Manganese(I) complex / Phenylsilane | 2-MTHF | High |

Transition Metal-Catalyzed Hydrogenation and Transfer Hydrogenation Approaches

Transition metal-catalyzed hydrogenation offers an efficient and atom-economical route to this compound. Catalysts based on both precious and non-precious metals have been developed for this purpose. Palladium on carbon (Pd/C) is a classic and industrially viable catalyst for the hydrogenation of 4-fluorobenzaldehyde under hydrogen gas pressure.

More recently, catalysts based on earth-abundant metals like iron and manganese have gained attention. A well-defined iron(II) pincer complex has been shown to be highly active for the hydrogenation of 4-fluorobenzaldehyde, achieving full conversion to this compound under mild conditions (room temperature, 6 bar H₂). smolecule.com Similarly, manganese(I) pincer complexes have demonstrated high efficiency for the chemoselective hydrogenation of aldehydes, including 4-fluorobenzaldehyde, at room temperature and under base-free conditions. These catalysts are notably selective for the aldehyde group, leaving other reducible functionalities like ketones and esters untouched.

Transfer hydrogenation provides an alternative to using pressurized hydrogen gas, employing a hydrogen donor molecule instead. Alcohols, such as isopropanol (B130326) and ethanol (B145695), are common hydrogen sources. Iron complexes bearing a [PSiP] pincer ligand have been used as catalysts for the transfer hydrogenation of aldehydes, including 4-fluorobenzaldehyde, using 2-propanol as both the solvent and hydrogen source.

Novel Catalytic Systems for this compound Synthesis

The development of novel catalytic systems continues to push the boundaries of efficiency and selectivity in the synthesis of this compound. Iron(II) and Manganese(I) pincer complexes represent a significant advancement, offering noble-metal-like activity from earth-abundant metals. smolecule.com For example, an iron(II) PNP pincer complex can catalyze the hydrogenation of 4-fluorobenzaldehyde with high turnover numbers (TON) and turnover frequencies (TOF). smolecule.com A manganese-based catalyst, [Mn(PNP-iPr)(CO)₂(H)], is also highly effective for the selective hydrogenation of aldehydes under mild, base-free conditions.

Biocatalytic methods are also emerging as powerful tools. The use of whole Saccharomyces cerevisiae (baker's yeast) cells can selectively reduce 4-fluorobenzaldehyde to this compound. google.com This approach is noteworthy for its high selectivity, where the para-position of the fluorine atom directs the enzymatic reduction, in contrast to the ortho-isomer which undergoes a different reaction pathway. google.com Furthermore, alcohol dehydrogenases (ADHs) can be employed for the enzymatic reduction of 4-fluorobenzaldehyde.

Synthesis of Halogenated this compound Derivatives

Halogenated derivatives of this compound are important building blocks for the synthesis of complex molecules, particularly in the pharmaceutical field.

Preparation of Brominated this compound Analogs (e.g., 2-Bromo-4-fluorobenzyl alcohol)

The synthesis of brominated this compound analogs often involves a multi-step process. For the preparation of 2-bromo-4-fluorobenzyl alcohol, a common route starts with the bromination of 4-fluorobenzaldehyde. This can be achieved using reagents like dibromohydantoin in a mixture of trifluoroacetic acid and sulfuric acid. The resulting 2-bromo-4-fluorobenzaldehyde (B1271550) is then reduced to the corresponding benzyl (B1604629) alcohol using standard hydride reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

An alternative starting material is 2-bromo-4-fluorobenzoic acid, which can be reduced to 2-bromo-4-fluorobenzyl alcohol using a borane-tetrahydrofuran (B86392) complex.

Table 2: Synthetic Route for 2-Bromo-4-fluorobenzyl alcohol

| Starting Material | Reagents | Intermediate | Reagents for Reduction | Final Product | Reference |

| 4-Fluorobenzaldehyde | Dibromohydantoin, TFA/H₂SO₄ | 2-Bromo-4-fluorobenzaldehyde | NaBH₄ or LiAlH₄ | 2-Bromo-4-fluorobenzyl alcohol | |

| 2-Bromo-4-fluorobenzoic acid | - | - | Borane-THF complex | 2-Bromo-4-fluorobenzyl alcohol |

Radiosynthesis of Fluorine-18 (B77423) Labeled this compound and Related Halides

The synthesis of radiolabeled compounds is crucial for applications in medical imaging, such as Positron Emission Tomography (PET). A convenient method for the preparation of [¹⁸F]this compound has been developed. This synthesis starts with the aromatic nucleophilic substitution of 4-trimethylammoniumbenzaldehyde triflate with no-carrier-added [¹⁸F]fluoride to produce [¹⁸F]4-fluorobenzaldehyde. This intermediate is then efficiently reduced to [¹⁸F]this compound by passing an aqueous solution of sodium borohydride over it while it is retained on a C18 cartridge. This method allows for the rapid and high-yield production of the desired radiolabeled alcohol, which can be further converted into [¹⁸F]4-fluorobenzyl halides.

Derivatization from Fluorine-Containing Benzonitrile (B105546) Precursors

A notable synthetic route to this compound and its analogs begins with fluorine-containing benzonitrile precursors. This method provides an alternative to the direct reduction of fluorinated benzoic acids or aldehydes. The process is typically a two-step sequence involving reduction of the nitrile group followed by conversion of the resulting amine to a hydroxyl group. google.com

The first step is the reduction of a fluorine-containing benzonitrile, such as 4-fluorobenzonitrile, to the corresponding fluorine-containing benzylamine (B48309). google.com This reduction can be achieved using various catalytic systems. One effective method involves the in-situ generation of a metal boride from sodium borohydride (NaBH₄) in the presence of a transition metal salt like nickel(II) chloride (NiCl₂). researchgate.net This system efficiently reduces the nitrile functionality to a primary amine. researchgate.net Alternative catalysts for this transformation include Raney nickel or cobalt under a hydrogen atmosphere. The reaction temperature for such reductions is typically maintained between 80°C and 170°C to ensure a reasonable reaction rate without promoting side reactions. google.com

The second step involves the conversion of the synthesized fluorine-containing benzylamine into the target benzyl alcohol derivative. This is accomplished by replacing the amino group with a hydroxyl group. google.com A common laboratory and industrial method for this transformation is diazotization followed by hydrolysis. The benzylamine intermediate is treated with nitrous acid (HNO₂), often generated in situ from sodium nitrite (B80452) (NaNO₂) and an acid, to form a diazonium salt. This unstable salt is then hydrolyzed, typically by warming the solution, to yield the final this compound. This synthetic pathway is recognized as an efficient and direct route for producing fluorine-containing benzyl alcohol derivatives. google.com

Application of this compound in the Synthesis of Complex Organic Scaffolds

This compound is a valuable and versatile building block in organic synthesis, prized for its ability to introduce a fluorinated moiety into more complex molecules. chemimpex.com The presence of the fluorine atom can significantly alter the physicochemical properties of the target compound, enhancing lipophilicity, metabolic stability, and biological activity, which is of particular interest in the development of pharmaceuticals and agrochemicals. chemimpex.commdpi.com

Role as a Building Block for Fluorinated Aromatic Compounds

The reactivity of the hydroxyl group in this compound allows it to be readily incorporated into a wide array of larger, functionalized aromatic systems. It serves as a key precursor for a variety of fluorinated compounds. For example, it is used in nucleophilic substitution reactions to create complex ethers. An illustration of this is the synthesis of 3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoyl chloride, where the 4-fluorobenzyl group is introduced by reacting its alcohol precursor with a suitably substituted aromatic compound. smolecule.com

Similarly, it is employed in the synthesis of elaborate heterocyclic structures. The preparation of ethyl 3-{7-[(2-chloro-4-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate involves the introduction of a substituted fluorobenzyl group via the corresponding alcohol (2-chloro-4-fluorobenzyl alcohol) to build upon a chromenone core. smolecule.com Another example is its use in constructing derivatives like 4-(4-Fluorobenzyl)morpholine-2-carboxylic acid, a compound with potential applications in medicinal chemistry due to its unique combination of a morpholine (B109124) ring and a fluorinated benzyl substituent.

Integration into Multi-Step Organic Reaction Sequences

The utility of this compound is prominently featured in multi-step reaction sequences designed to construct complex molecular architectures. libretexts.org Its integration allows for the strategic placement of the fluorobenzyl moiety within a larger synthetic plan.

A representative multi-step synthesis is that of the previously mentioned chromenone derivative. This sequence involves:

Formation of the Chromenone Core : Synthesis of the basic heterocyclic ring system from appropriate phenolic precursors through cyclization reactions.

Nucleophilic Substitution : Introduction of the fluorobenzyl group by reacting a chlorinated benzyl alcohol derivative with the chromenone intermediate. smolecule.com

Esterification : Final modification of a carboxylic acid group on the scaffold to yield the propanoate ester. smolecule.com

Another example of a multi-step process is the synthesis of 3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoyl chloride, which involves the introduction of the 4-fluorobenzyl group via nucleophilic substitution onto a benzoyl chloride precursor. smolecule.com Furthermore, this compound can itself be converted into other useful intermediates in a reaction sequence. For instance, it can be oxidized using reagents like TEMPO to produce 4-fluorobenzonitrile, a versatile precursor for various other compounds, including opioid receptor antagonists. chemicalbook.com

| Target Compound | Key Reaction Step Involving Fluorobenzyl Moiety | Role of this compound Derivative | Reference |

|---|---|---|---|

| Ethyl 3-{7-[(2-chloro-4-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate | Nucleophilic Aromatic Substitution | Provides the (2-chloro-4-fluorobenzyl)oxy side chain. | smolecule.com |

| 3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoyl chloride | Nucleophilic Substitution | Introduces the 4-fluorobenzyl ether group. | smolecule.com |

| 4-Fluorobenzonitrile | Oxidation | Serves as the starting material for conversion to a nitrile. | chemicalbook.com |

Preparation of Functionalized Carbamothioates and Related Compounds

This compound is a precursor to intermediates used in the synthesis of functionalized carbamothioates. These sulfur-containing compounds are of interest in organic and medicinal chemistry. The synthesis often proceeds via 4-fluorobenzylamine (B26447) or 4-fluorobenzyl isocyanide, both of which can be derived from the parent alcohol.

A facile method for synthesizing O-alkyl arylcarbamothioates involves the reaction of xanthate esters with arylmethylamines or isocyanides. beilstein-journals.orgnih.gov Research has demonstrated that various carbamothioates can be prepared with good yields using this approach. beilstein-journals.org For example:

The reaction of O-butyl S-methyl dithiocarbonate with 4-fluorobenzylamine results in the formation of O-butyl (4-fluorobenzyl)carbamothioate in 74% yield. beilstein-journals.org

Similarly, reacting O-(3-methoxybenzyl) S-methyl dithiocarbonate with 4-fluorobenzyl isocyanide produces O-(3-methoxybenzyl) (4-fluorobenzyl)carbamothioate in 83% yield. beilstein-journals.orgnih.gov

These reactions highlight how derivatives of this compound are effectively incorporated into carbamothioate structures, demonstrating the modularity and utility of this fluorinated building block. beilstein-journals.org

Protecting Group Strategies Utilizing this compound

The unique electronic properties conferred by the fluorine atom have led to the incorporation of the fluorobenzyl motif into the design of chemical protecting groups. This compound itself has been used as a model substrate to test the efficacy and stability of such groups.

Design and Synthesis of Novel 4-Fluorobenzyl-Based Protecting Groups (e.g., Fsec group)

A significant example of a protecting group derived from a fluorinated phenyl structure is the 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group. mdpi.comdiva-portal.org This group was specifically designed for the protection of hydroxyl groups, particularly in the challenging field of carbohydrate synthesis. diva-portal.orgdiva-portal.org

Design and Synthesis: The Fsec protecting group reagent, Fsec-Cl, is synthesized in high yield over three steps. mdpi.com The stability of the Fsec group was evaluated using this compound as a model compound. The alcohol was protected with Fsec-Cl under basic conditions (pyridine in CH₂Cl₂) to yield 4-fluorobenzyl 2-[(4-fluorobenzyl)sulfonyl]ethyl carbonate in 85% yield, demonstrating the feasibility of the protection reaction. mdpi.com

Properties and Cleavage: The key feature of the Fsec group is its selective cleavage under specific conditions, providing orthogonality with other protecting groups.

Stability : It is stable under various acidic conditions, such as neat acetic acid and 5% trifluoroacetic acid (TFA) in THF. mdpi.comresearchgate.net

Cleavage : The group is efficiently removed under mild basic conditions, for instance, using 20% piperidine (B6355638) in DMF or with tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in THF. mdpi.comresearchgate.net

The successful application of the Fsec group for protecting a sterically hindered hydroxyl group in a galactose building block, which was subsequently used in the synthesis of a glycoconjugate, underscores its utility in complex organic synthesis. mdpi.comdiva-portal.org Other strategies have also explored fluorinated benzyl ethers as protecting groups, such as the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group, which is designed to be cleaved by fluoride ions. academie-sciences.fruniversiteitleiden.nl

| Property | Conditions / Reagents | Outcome | Reference |

|---|---|---|---|

| Stability | Neat Acetic Acid | Stable | mdpi.com |

| 5% TFA in THF | Stable | researchgate.net | |

| Cleavage | 20% Piperidine in DMF | Efficiently Cleaved | mdpi.comdiva-portal.org |

| 1.1 eq. TBAF in THF | Efficiently Cleaved | mdpi.com | |

| Model Application | Protection of this compound with Fsec-Cl | 85% Yield | mdpi.com |

Evaluation of Stability and Cleavage Conditions of 4-Fluorobenzyl Protecting Groups

The 4-fluorobenzyl (4-FBn) group is utilized as a protecting group for hydroxyl functionalities, forming 4-fluorobenzyl ethers. Its stability and cleavage conditions are influenced by the electron-withdrawing nature of the fluorine atom at the para-position. This substitution differentiates its reactivity compared to the standard benzyl (Bn) or p-methoxybenzyl (PMB) ethers.

The stability of benzyl-type protecting groups is often evaluated under conditions required for the removal of other protecting groups. The 4-FBn group, like other benzyl ethers, is generally stable to a wide range of acidic and basic conditions used in multi-step synthesis. However, the conditions for its cleavage are specific. The primary methods for cleaving benzyl ethers involve catalytic hydrogenation or treatment with strong acids. organic-chemistry.orglibretexts.org The cleavage of aryl ethers can be challenging, often requiring harsh reductive conditions. acs.org

In a study focused on a different protecting group, the 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group, this compound was used as a model substrate. nih.govmdpi.com The resulting carbonate, 4-fluorobenzyl 2-[(4-fluorobenzyl)sulfonyl]ethyl carbonate, was tested under various conditions. While this study focused on the cleavage of the Fsec group, the stability of the 4-fluorobenzyl moiety under these conditions can be inferred. The Fsec group was found to be stable under acidic conditions such as neat acetic acid and 5% trifluoroacetic acid (TFA) in THF, but was readily cleaved under mild basic conditions like 20% piperidine in DMF or with tetrabutylammonium fluoride (TBAF). nih.govmdpi.comdiva-portal.org This suggests that the O-benzyl bond of the 4-fluorobenzyl group itself remains intact during these procedures.

The standard method for cleaving simple benzyl ethers is palladium-catalyzed hydrogenation, which yields the deprotected alcohol and toluene. organic-chemistry.org For acid-labile substrates, cleavage of benzyl ethers is also possible using strong acids. organic-chemistry.orglibretexts.org The presence of the para-fluoro substituent can modulate the reactivity of the benzyl group towards oxidative cleavage compared to electron-donating groups like p-methoxy.

A detailed evaluation of cleavage conditions for a model compound, 4-fluorobenzyl 2-[(4-fluorobenzyl)sulfonyl]ethyl carbonate (5), demonstrated the stability of the 4-fluorobenzyl ether linkage to various reagents intended to cleave the Fsec protecting group.

Table 1: Stability and Cleavage Conditions for a Model 4-Fluorobenzyl Derivative

| Reagent/Condition | Result on Fsec Group | Inferred Stability of 4-FBn Ether Linkage | Reference |

|---|---|---|---|

| 20% Piperidine in DMF | Cleaved | Stable | nih.govmdpi.com |

| 2% DBU in DMF or CH₂Cl₂ | Cleaved | Stable | nih.gov |

| 1.1 eq. TBAF in THF | Cleaved | Stable | nih.govmdpi.com |

| Neat Acetic Acid | Stable | Stable | nih.govmdpi.com |

| 5% TFA in THF | Stable | Stable | nih.gov |

Data derived from studies on 4-fluorobenzyl 2-[(4-fluorobenzyl)sulfonyl]ethyl carbonate, where the stability of the 4-fluorobenzyl ether portion is inferred.

Applications in Complex Molecule Synthesis (e.g., Carbohydrate Chemistry)

The strategic use of protecting groups is fundamental to the synthesis of complex molecules like carbohydrates, which possess multiple hydroxyl groups of varying reactivity. nih.gov Fluorinated protecting groups, in particular, have found utility in this field. diva-portal.org While the 4-fluorobenzyl group is less common than the standard benzyl or benzoyl groups, its unique electronic properties can be advantageous.

Fluorobenzoyl groups have been investigated as alternatives to traditional acetyl and benzoyl groups in glycopeptide synthesis. acs.orgacs.org These acyl groups demonstrated high yields in glycosylation reactions and suppressed β-elimination side reactions during deprotection. acs.orgacs.org Although distinct from the 4-fluorobenzyl ether protecting group, this highlights the beneficial role of fluorine substitution in carbohydrate chemistry.

A more direct application involving this compound is seen in the development of novel protecting groups for carbohydrate synthesis. nih.govmdpi.com For instance, the 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group was designed for the protection of hydroxyl groups. nih.govdiva-portal.org In this work, this compound was used as a model alcohol to test the introduction and cleavage of the Fsec group. nih.govmdpi.com Subsequently, the Fsec group was used to protect the sterically hindered and unreactive 4-OH position in a galactose building block, which was then successfully used in the synthesis of 6-aminohexyl galabioside, a glycoconjugate. nih.govmdpi.comdiva-portal.org This demonstrates the integration of this compound derivatives within synthetic strategies for complex carbohydrates.

The synthesis of [¹⁸F]fluoroproxyfan, a radioligand for PET imaging of histamine (B1213489) H3 receptors, provides another example. nih.gov The synthesis starts with the preparation of [¹⁸F]this compound, which is then converted to [¹⁸F]4-fluorobenzyl bromide and used to alkylate a propanol (B110389) derivative to form the final ether product. nih.gov This multi-step synthesis showcases the use of this compound as a key intermediate in building complex, biologically active molecules. nih.gov

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of fine chemicals like this compound is an area of increasing focus, aiming to reduce environmental impact through energy efficiency, sustainable materials, and waste reduction. researchgate.netresearchgate.net

Traditional methods for producing this compound often involve the reduction of 4-fluorobenzaldehyde using reagents like lithium aluminum hydride or sodium borohydride, or the catalytic hydrogenation of the same aldehyde. While effective, these methods can require significant energy input or harsh conditions.

Biocatalytic methods represent a highly energy-efficient alternative. The reduction of 4-fluorobenzaldehyde to this compound can be accomplished using whole-cell catalysis with microorganisms such as Saccharomyces cerevisiae. These reactions are typically run at or near ambient temperatures (25–37°C) and atmospheric pressure, drastically reducing the energy consumption compared to traditional chemical reductions that may require heating or high-pressure hydrogenation. Another approach involves using isolated alcohol dehydrogenases (ADHs), which also operate under mild, energy-efficient conditions.

A novel, energy-efficient approach has been demonstrated for related compounds using concentrated solar radiation (CSR) as an energy source for synthesis, presenting a green alternative to conventional heating methods. researchgate.net While this specific method was used for chalcone (B49325) synthesis, it highlights the potential for using solar energy to drive the synthesis of this compound precursors, thereby reducing reliance on fossil fuel-based energy. researchgate.net

The choice of reagents and solvents is critical to the environmental footprint of a chemical process. Green chemistry encourages the use of less hazardous, renewable, or recyclable materials.

Sustainable Reagents: Biocatalysts, such as the alcohol dehydrogenases mentioned previously, are considered sustainable reagents as they are derived from renewable resources and are biodegradable. In these biocatalytic reductions, a key challenge is the regeneration of the expensive nicotinamide (B372718) cofactor (NAD(P)H). mdpi.com Sustainable processes often employ a cofactor regeneration system, such as using glucose and glucose dehydrogenase (GDH), which is a more environmentally benign approach than using stoichiometric amounts of chemical reductants.

Another green approach is the use of recyclable nanocatalysts. One study reported the reduction of 4-fluorobenzaldehyde using a polyethyleneimine nanocatalyst functionalized by nano-cerium methoxy (B1213986) borohydride. tsijournals.com This reagent was found to be efficient, selective, and the spent resin could be recycled by treatment with sodium borohydride for reuse without significant loss of activity. tsijournals.com

Sustainable Solvents: Many traditional organic syntheses employ volatile organic compounds (VOCs) as solvents, which pose environmental and health risks. mdpi.com The search for greener solvents is a key research area. Biocatalytic reductions of 4-fluorobenzaldehyde are often performed in aqueous buffer solutions, sometimes with a small amount of a co-solvent, which is a significant improvement over many organic solvents. The reduction using the recyclable cerium-based nanocatalyst was performed in methanol, a relatively benign solvent. tsijournals.com The hydrolysis of 4-fluorobenzyl halides can be performed in water/ethanol mixtures.

Table 2: Comparison of Synthetic Routes for this compound

| Method | Reagent(s) | Solvent | Temperature | Key Green Aspect | Reference |

|---|---|---|---|---|---|

| Biocatalytic Reduction | Saccharomyces cerevisiae (whole cells) | Aqueous Buffer | 25-30°C | Low energy, aqueous solvent, renewable catalyst | |

| Nanocatalyst Reduction | Polyethyleneimine-nano-cerium methoxy borohydride | Methanol | Room Temp. | Recyclable catalyst | tsijournals.com |

| Chemical Reduction | Sodium Borohydride (NaBH₄) | Ethanol (95%) | 25°C | Milder reducing agent than LiAlH₄ | |

| Catalytic Hydrogenation | H₂, Pd/C | Methanol or Ethanol | 25-50°C | Catalytic process, high atom economy |

Process intensification aims to develop smaller, more efficient, and safer manufacturing processes. researchgate.netmdpi.com For the synthesis of this compound and its derivatives, several strategies can be employed to minimize waste and improve efficiency.

One key strategy is the use of catalysis, which minimizes waste by reducing the need for stoichiometric reagents. The catalytic hydrogenation and nanocatalyst-based reductions of 4-fluorobenzaldehyde are examples of this principle. tsijournals.com

Immobilization of catalysts, particularly enzymes, is a powerful technique for process intensification. nih.gov Immobilizing an enzyme on a solid support allows for its easy separation from the reaction mixture and reuse over multiple cycles, which simplifies product purification, reduces waste, and lowers costs. nih.gov This is highly applicable to the biocatalytic synthesis of this compound.

Phase-transfer catalysis (PTC) is another effective strategy for process intensification, especially in multiphase reactions. The use of a liquid-liquid-liquid (L-L-L) tri-phase system, for instance, has been shown to intensify reaction rates and improve selectivity in etherification reactions. researchgate.net In such a system, a catalyst-rich third phase forms between the aqueous and organic phases, where the reaction occurs at an accelerated rate. This catalyst-rich phase can be easily separated and recycled multiple times, leading to significant waste minimization and improved process profitability. researchgate.net This approach could be applied to the synthesis of this compound via the hydrolysis of 4-fluorobenzyl chloride or in the synthesis of its ether derivatives.

Advanced Spectroscopic and Conformational Analysis of 4 Fluorobenzyl Alcohol

High-Resolution Microwave Spectroscopy for Structural Elucidation

High-resolution microwave spectroscopy is a powerful tool for determining the precise geometric structure of molecules in the gas phase. By analyzing the absorption of microwave radiation, which excites rotational transitions, the moments of inertia of a molecule can be determined with exceptional accuracy, leading to a detailed picture of its atomic arrangement.

Studies utilizing high-resolution microwave spectroscopy have unequivocally shown that 4-Fluorobenzyl alcohol adopts a gauche conformation in the gas phase. nih.govacs.org This means the hydroxymethyl group (-CH2OH) is twisted relative to the plane of the benzene (B151609) ring. Specifically, the dihedral angle, defined by the C1-C2 bond of the ring, the Cα of the methylene (B1212753) group, and the oxygen atom (C1-Cα-C7-O), is approximately 60 degrees in the ground electronic state (S0). nih.govacs.org This gauche structure is in contrast to a potential anti conformation where the -CH2OH group would lie in the plane of the ring. The stability of the gauche form is a result of a delicate balance of electronic and steric effects within the molecule.

Computational studies, such as those using Density Functional Theory (DFT), support the experimental findings, identifying two stable conformers with minimal energy. researchgate.net The energy difference between these conformers is calculated to be very small, suggesting the possibility of conformational relaxation to the most stable form. researchgate.net

The rotational spectrum of 4-FBA is characterized by distinct sets of transitions that allow for the determination of its rotational constants. These constants are inversely related to the molecule's moments of inertia and are crucial for confirming the gauche structure.

A significant feature observed in the microwave spectrum of 4-FBA is the splitting of rotational transitions into two or more components. nih.govacs.orgpitt.edu This splitting is a direct consequence of a quantum mechanical phenomenon known as tunneling. The -CH2OH group is not static but can tunnel through the potential energy barrier that separates equivalent gauche conformations. nih.govacs.org This motion leads to a doubling of the spectral lines. In the case of 4-FBA, this tunneling motion connects two equivalent minima above and below the plane of the aromatic ring. researchgate.net The observed tunneling splitting in the ground state has been measured to be 492.82 MHz. researchgate.net

Electronic Spectroscopy and Excited State Dynamics

Electronic spectroscopy, particularly when combined with rotational resolution, offers a window into the changes in molecular structure and dynamics that occur upon electronic excitation.

By exciting the molecule with a UV laser in a collision-free environment, such as a molecular beam, it is possible to obtain rotationally resolved electronic spectra of the S1 ← S0 transition. nih.govacs.orgresearchgate.net These high-resolution spectra for 4-FBA consist of thousands of individual lines for each vibrational band. researchgate.netresearchgate.net The analysis of these complex spectra provides detailed information about the geometry of the molecule in its first electronically excited state (S1).

Initial attempts to fit these spectra to a single band were unsuccessful, revealing that each band is composed of multiple sub-bands. researchgate.net This splitting is a clear indication of the tunneling motion of the -CH2OH group, which persists in the excited state. nih.govacs.org

Analysis of the rotationally resolved spectra reveals that 4-FBA maintains a gauche structure in the S1 electronic state, similar to its ground state. nih.govacs.org However, upon electronic excitation, the C1-Cα-C7-O dihedral angle changes by approximately 30 degrees. nih.govacs.org This indicates a significant alteration in the conformational preference of the molecule when it absorbs a photon.

The barriers to the torsional motion of the -CH2OH group are also found to be markedly different between the two electronic states. nih.govacs.org In the S0 state, the potential barrier (V2) is estimated to be around 300 cm⁻¹ high and approximately 60° wide. nih.govacs.org In the S1 state, the barrier landscape changes significantly, with one possibility being a V2 of about 300 cm⁻¹ high but with a much wider width of around 120°, or alternatively, a much higher barrier of approximately 1200 cm⁻¹ with a width similar to the ground state. nih.govacs.org These changes in the potential energy surface upon electronic excitation are attributed to the strong interaction of the fluorine substituent with the π-electron system of the aromatic ring. researchgate.net

The tunneling splittings observed in both the microwave and UV spectra provide a sensitive probe of the potential energy barrier governing the internal rotation (torsion) of the -CH2OH group. nih.govacs.org The magnitude of the splitting is directly related to the height and width of this barrier.

For 4-FBA, the analysis of these splittings has allowed for the characterization of the torsional potential. In the ground state (S0), hindered rotor model calculations, which are consistent with experimental data, determine a potential barrier (V2) of -140 cm⁻¹. researchgate.net For the excited state (S1), the potential is described by two terms, V2 = -330 cm⁻¹ and V4 = -3 cm⁻¹. researchgate.net The rotational constant for the -CH2OH group is found to be 0.52 cm⁻¹ for both electronic states. researchgate.net The significant change in the potential energy barrier in the S1 state highlights the influence of the electronic distribution on the internal dynamics of the molecule. researchgate.net

Table of Spectroscopic and Conformational Data for this compound

| Parameter | Ground State (S0) | Excited State (S1) | Reference |

| Conformation | Gauche | Gauche | nih.gov, acs.org |

| C1-Cα-C7-O Dihedral Angle | ~60° | Changes by ~30° upon excitation | nih.gov, acs.org |

| Tunneling Splitting | 492.82 MHz | Observed, with multiple sub-bands | researchgate.net, researchgate.net |

| Torsional Barrier (V2) | ~300 cm⁻¹ high, ~60° wide | ~300 cm⁻¹ high, ~120° wide OR ~1200 cm⁻¹ high, ~60° wide | nih.gov, acs.org |

| Hindered Rotor Model V2 | -140 cm⁻¹ | -330 cm⁻¹ | researchgate.net |

| Hindered Rotor Model V4 | - | -3 cm⁻¹ | researchgate.net |

| -CH2OH Rotational Constant | 0.52 cm⁻¹ | 0.52 cm⁻¹ | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

NMR spectroscopy serves as a powerful tool for the structural elucidation of this compound. The presence of the magnetically active ¹⁹F nucleus, in addition to ¹H and ¹³C, provides a deeper level of structural insight through the observation of heteronuclear coupling constants.

The complete assignment of the NMR spectra of this compound is fundamental to its characterization. The spectra, typically recorded in solvents like deuterated chloroform (B151607) (CDCl₃), reveal distinct signals for each unique proton, carbon, and fluorine environment within the molecule.

The ¹H NMR spectrum is characterized by signals for the aromatic protons, the benzylic methylene (–CH₂) protons, and the hydroxyl (–OH) proton. The aromatic region displays a complex pattern due to both proton-proton (H-H) and proton-fluorine (H-F) couplings. The protons ortho to the fluorine atom (H-3/H-5) and those meta to it (H-2/H-6) give rise to signals that resemble a pair of doublets or a more complex multiplet, a pattern often referred to as an AA'MM'X system where X is the ¹⁹F nucleus. walisongo.ac.id The benzylic protons typically appear as a singlet, though this can sometimes be broadened or split by coupling to the hydroxyl proton, depending on the solvent and concentration.

The ¹³C NMR spectrum, usually recorded with proton decoupling, shows six distinct signals corresponding to the seven carbon atoms. The presence of the fluorine atom introduces ¹³C-¹⁹F coupling, causing the signals for the carbon atoms of the aromatic ring to appear as doublets instead of singlets. walisongo.ac.idrsc.org The magnitude of the coupling constant (J_CF) is dependent on the number of bonds separating the carbon and fluorine atoms, providing valuable information for signal assignment. The largest coupling (¹J_CF) is observed for the carbon directly attached to the fluorine (C-4).

The ¹⁹F NMR spectrum provides direct information about the chemical environment of the fluorine atom. For this compound, this spectrum typically shows a single multiplet, with its chemical shift being a sensitive indicator of the electronic environment around the fluorine atom. rsc.org

Detailed NMR data for this compound in CDCl₃ are presented below. rsc.org

¹H, ¹³C, and ¹⁹F NMR Data for this compound in CDCl₃

| Atom | Nucleus | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constants (J, Hz) |

|---|---|---|---|

| H-2, H-6 | ¹H | 7.32 | dd, J = 8.0 and 5.7 Hz |

| H-3, H-5 | ¹H | 7.04 | t, J = 8.9 Hz |

| –CH₂– | ¹H | 4.64 | s |

| –OH | ¹H | 1.92 | br s |

| C-4 | ¹³C | 162.5 | d, ¹J_CF = 256 Hz |

| C-1 | ¹³C | 136.7 | d, ⁴J_CF = 4 Hz |

| C-2, C-6 | ¹³C | 128.9 | d, ³J_CF = 7 Hz |

| C-3, C-5 | ¹³C | 115.5 | d, ²J_CF = 22 Hz |

| –CH₂– | ¹³C | 64.8 | s |

Table generated from data provided in a supporting information document from The Royal Society of Chemistry. rsc.org

The rotation around single bonds in molecules like this compound can lead to the existence of different rotational isomers, or rotamers. NMR spectroscopy is a key technique for studying the conformational preferences and the dynamics of interconversion between these rotamers. researchgate.netastr.ro

For benzyl (B1604629) derivatives, a crucial conformational parameter is the dihedral angle (θ) describing the twist of the side chain (the –CH₂OH group) out of the plane of the aromatic ring. The stability of different rotamers is influenced by a combination of steric and electronic effects. In the case of this compound, the fluorine substituent at the para position influences the electronic properties of the ring, which in turn affects the rotational barrier of the benzylic alcohol group. cdnsciencepub.com

Studies on analogous compounds, such as 4-fluorobenzyl fluoride (B91410), have shown that long-range spin-spin coupling constants, particularly those over six bonds between the side-chain atom and the para-fluorine (⁶J), are highly dependent on the dihedral angle θ. cdnsciencepub.com This relationship, often proportional to sin²θ, allows for the determination of the preferred conformation and the magnitude of the rotational barrier. cdnsciencepub.com For many benzyl derivatives, the conformation where the C-X bond (here, C-O) is perpendicular to the aromatic ring is often the most stable. dtic.mil

Furthermore, dynamic NMR studies can be employed to measure the energy barriers between different rotamers. beilstein-journals.org This can involve variable-temperature NMR experiments where changes in the spectral line shapes, such as the coalescence of signals from different rotamers, are analyzed to determine the rates of interconversion. researchgate.netresearchgate.net

While 1D NMR provides essential data, advanced multi-dimensional NMR techniques are invaluable for unambiguous structural and stereochemical assignments, especially for complex molecules. ipb.ptuci.edu

For this compound, these techniques confirm the connectivity and spatial relationships within the molecule.

2D Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. It would be used to definitively link the benzylic proton signal (at ~4.64 ppm) to the benzylic carbon signal (at ~64.8 ppm) and each aromatic proton signal to its corresponding aromatic carbon signal.

Nuclear Overhauser Effect (NOE) Spectroscopy: NOE-based experiments, such as 1D NOE difference spectra or 2D NOESY, detect spatial proximities between nuclei. wikipedia.org An NOE enhancement would be expected between the benzylic protons and the ortho-protons (H-2/H-6), providing further confirmation of the structure and information about the average conformation in solution. researchgate.net

These advanced methods, by providing a complete and unambiguous picture of the molecular structure and connectivity, are essential for a thorough spectroscopic analysis. rsc.org

Computational Chemistry and Theoretical Studies of 4 Fluorobenzyl Alcohol

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental in predicting the molecular structure, energy, and other properties of 4-fluorobenzyl alcohol. Methodologies such as Density Functional Theory (DFT) and ab initio calculations have been extensively employed to model this compound.

Density Functional Theory (DFT) has been a popular method for studying this compound. Specifically, the B3LYP functional combined with the 6-311++G(d,p) basis set has been used to determine its optimized geometry and energy. researchgate.net These calculations have identified two stable conformers, designated as 4FBA-I and 4FBA-II. researchgate.net

The energy difference between these two stable conformers is minimal, calculated to be approximately 3.6 kJ/mol. researchgate.net The barrier for interconversion between them is also very small, at about 2.49 kJ/mol, which suggests that conformational relaxation to the most stable form can occur readily. researchgate.net

Further DFT studies have been used to calculate theoretical geometric parameters, which show good agreement with experimental data where available. ijcce.ac.ir These calculations are crucial for understanding the molecule's three-dimensional structure and how it influences its properties.

Table 1: Calculated Energies and Properties of this compound Conformers (DFT/B3LYP/6-311++G(d,p)) A tabular representation of the energy differences and electronic properties of the two primary conformers of this compound.

| Property | 4FBA-I | 4FBA-II |

|---|---|---|

| Relative Energy | Most Stable | +3.6 kJ/mol |

| HOMO-LUMO Gap | 6.038 eV | 6.142 eV |

These methods have been instrumental in analyzing the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical parameter for assessing molecular reactivity. For the two primary conformers of this compound, the calculated HOMO-LUMO gaps are 6.038 eV and 6.142 eV, respectively. researchgate.net

Furthermore, high-level ab initio calculations have been used to predict barriers to internal rotation, which are consistent with experimental observations. For the related benzyl (B1604629) alcohol, ab initio calculations predicted a barrier of 320 cm⁻¹, which compares well with the experimentally derived value of about 280 cm⁻¹. acs.org

Conformational Landscape and Energy Surface Mapping

The flexibility of the hydroxymethyl (–CH₂OH) group in this compound gives rise to a complex conformational landscape. Theoretical studies have been vital in mapping this landscape and understanding the factors that govern its shape.

Theoretical models predict that this compound exists in a gauche structure in both its ground (S₀) and first excited (S₁) electronic states. nih.govacs.org This conformation is characterized by a C₁C₂–C₇O dihedral angle of approximately 60° in the ground state. nih.govacs.org Upon electronic excitation to the S₁ state, this angle changes by about 30°. nih.govacs.org

The energy barriers separating these stable conformers are crucial for understanding the molecule's dynamics. In the ground state, the barrier to torsional motion of the –CH₂OH group is estimated to be around 300 cm⁻¹. nih.govacs.org This barrier height changes significantly in the excited state. nih.govacs.org The identification of these minima and the transition states connecting them provides a detailed picture of the molecule's flexibility.

To fully capture the conformational dynamics, two-dimensional potential energy surface (2D-PES) calculations have been performed. These calculations map the energy of the molecule as a function of two key torsional angles: the rotation of the entire –CH₂OH group relative to the phenyl ring (ϕ₁) and the rotation of the hydroxyl (–OH) group (ϕ₂). researchgate.netrsc.org

These surfaces were constructed using high-level electronic structure calculations, such as the DF-LMP2-F12//DF-LMP2/cc-pVQZ level of theory. researchgate.netrsc.org The 2D-PES for this compound reveals four equivalent energy wells, and the tunneling between these wells leads to splittings in the ground-state vibrational levels. rsc.org The calculated splitting of 453 MHz is in good agreement with the experimental value of 492.82 MHz, validating the accuracy of the theoretical model. researchgate.netrsc.org

The preferred conformation of this compound is determined by a delicate balance of intramolecular interactions. A key interaction is the internal hydrogen bond between the hydroxyl group's hydrogen atom and the π-electron system of the benzene (B151609) ring. researchgate.net This interaction is a primary contributor to the potential energy barrier for the torsional motion of the hydroxymethyl group. researchgate.net

Natural Bond Orbital (NBO) analysis, performed using DFT calculations, has been used to quantify the stabilization energies from donor-acceptor interactions within the molecule. researchgate.net This analysis revealed electronic delocalization over the carbon atoms of the benzene ring. researchgate.net While an OH···F hydrogen bond is conceivable, studies on related molecules like o-fluorobenzyl alcohol suggest that such an interaction is of secondary importance compared to other conformational constraints. sci-hub.st In aryl alcohols, the ability to form an intramolecular hydrogen bond with the benzene π-electrons is a significant factor, with non-hydrogen-bonded rotamers often being the most prominent species observed. acs.org

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling stands as a cornerstone in elucidating the complex reaction mechanisms involving this compound. Through sophisticated theoretical calculations, chemists can map out the energetic landscapes of reactions, identify key intermediates, and pinpoint the critical transition states that govern reaction rates and outcomes.

Investigation of Proposed Reaction Pathways and Intermediates

Density Functional Theory (DFT) is a frequently employed method to investigate the step-by-step processes of chemical transformations. For instance, the oxidation of benzyl alcohols, including fluorinated variants, has been modeled to understand how catalysts facilitate these reactions. In the copper-catalyzed oxidation of benzyl alcohol, computational studies have explored multiple potential pathways, revealing that the reaction cycle typically involves catalyst activation, oxidation of the alcohol substrate, and subsequent catalyst regeneration. researchgate.net These models highlight the crucial role of the solvent, such as water, which can participate directly in key steps like proton transfer. researchgate.net

Similarly, the mechanism for the hydrogenation of 4-fluorobenzaldehyde (B137897) to produce this compound has been scrutinized using DFT. nih.gov These studies propose a bifunctional mechanism where both the metal center and the ligand of a manganese-based catalyst participate. nih.gov The calculations trace the pathway from the initial coordination of the aldehyde to the formation of an alkoxide intermediate and the final product, while also being able to exclude less likely alternative mechanisms, such as a direct transfer-hydrogenation from an ethanol (B145695) solvent. nih.gov

Computational investigations have also shed light on novel, transition-metal-free reactions. In the N-alkylation of amines using alcohols like this compound, DFT calculations have supported a proposed mechanism involving a hydrogen atom transfer (HAT) process. nih.gov This pathway leads to the formation of unique intermediates, such as a dearomatized phenalenyl radical, which stores hydrogen atoms that are later transferred to an imine intermediate. nih.gov The ability to model such complex radical processes showcases the power of computational chemistry in exploring non-traditional reaction pathways.

Another example is the reaction between arylmethyl isocyanides and xanthate esters, where quantum chemical calculations were essential to understand the formation of unexpected carbamothioate products. beilstein-journals.org The modeling helped to map the reaction pathway through several key intermediates and transition states, providing a plausible mechanism that accounted for the observed outcome. beilstein-journals.org

Transition State Localization and Activation Energy Calculations

A critical aspect of understanding reaction mechanisms is the identification of transition states (TS) and the calculation of their associated energy barriers, known as activation energies. The height of this barrier determines the rate of a chemical reaction.

Computational software like Gaussian16, using methods such as m062x, can locate the precise geometry of a transition state and calculate its energy. nih.gov For the metal-free N-alkylation mentioned previously, the activation energy for the key HAT process was calculated to be remarkably low at 0.3 kcal/mol, while a later step involving imine formation had a much higher barrier of 21.4 kcal/mol, identifying it as a rate-determining step. nih.gov To ensure that a calculated TS structure correctly connects the reactant and product, an Intrinsic Reaction Coordinate (IRC) calculation is often performed. rsc.org

Beyond chemical reactions, computational methods are also used to study conformational changes. For this compound, the energy barriers for the torsional motion of the hydroxymethyl (–CH₂OH) group have been determined. acs.orgresearchgate.net These calculations show that the barrier to this rotation is different in the ground electronic state (S₀) compared to the first excited state (S₁), providing insight into the molecule's structural dynamics upon absorbing light. acs.orgresearchgate.net

The theoretical framework for calculating reaction rates from these energies is provided by Transition State Theory (TST). nih.gov The rate calculation incorporates the activation energy, temperature, and the partition functions of the reactant and the transition state, which account for their vibrational, rotational, and translational energy levels. nih.gov For reactions involving the transfer of light atoms like hydrogen, a quantum mechanical effect known as tunneling can be significant and is often included in the calculations via a correction factor. nih.gov

Table 1: Calculated Activation Energies for Reactions Involving Benzyl Alcohol Derivatives

| Reaction / Process | System / Method | Calculated Activation Energy (ΔG‡) | Source |

| Hydrogen Atom Transfer (HAT) | (N,O)-PLY catalyzed N-alkylation / DFT | 0.3 kcal/mol | nih.gov |

| Imine Formation | (N,O)-PLY catalyzed N-alkylation / DFT | 21.4 kcal/mol | nih.gov |

| -CH₂OH Torsion (Ground State, S₀) | This compound / Microwave & UV Spectra Analysis | ~300 cm⁻¹ | acs.orgresearchgate.net |

| -CH₂OH Torsion (Excited State, S₁) | This compound / Microwave & UV Spectra Analysis | ~300 cm⁻¹ or ~1200 cm⁻¹ | acs.orgresearchgate.net |

Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking Studies

Computational tools are invaluable for predicting the biological activity of molecules like this compound and its derivatives. QSAR and molecular docking are two prominent methods used to bridge the gap between chemical structure and biological function, aiding in the design of new therapeutic agents.

Development of QSAR Models for Fluorinated Benzyl Alcohol Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov These models are built by calculating molecular descriptors—numerical values that describe the physicochemical properties of a molecule—and correlating them with experimentally measured activities. researchgate.net

For benzyl alcohols, QSAR studies have been conducted to understand their toxicology. nih.gov An analysis of para-substituted benzyl alcohols, including this compound, found that their toxicity against L1210 leukemia cells was primarily associated with hydrophobicity, a measure of how well a molecule dissolves in fats and oils. nih.gov This suggests that the ability of these alcohols to cross cell membranes is a key factor in their cytotoxic effect in this specific system. nih.gov

The development of a QSAR model involves several steps: creating a dataset of compounds with known activities, calculating a wide range of descriptors (which can be 1D, 2D, or 3D), using feature selection algorithms to identify the most relevant descriptors, and finally, building and validating a mathematical model using techniques like machine learning regression. nih.gov

Identification of Chemical Features Correlating with Biological Activity

Through QSAR studies, specific chemical features that drive biological activity can be identified. For benzyl alcohols, different features have been found to be important depending on the biological system being studied. nih.gov While hydrophobicity was the dominant factor for toxicity in one cancer cell line, a QSAR model for the activity of benzyl alcohols against a mixture of bacteria and fungi showed a dependence on both hydrophobicity and a "resonance-stabilized, radical mediated electronic effect". nih.gov Another model for protozoa indicated that activity was dependent on both hydrophobicity and the acidity of the alcohol's hydroxyl (OH) group. nih.gov

The fluorine atom in this compound significantly influences its properties. Fluorine is highly electronegative and can alter a molecule's electronic distribution, acidity, and metabolic stability. Research on fluorinated drug candidates has shown that such substitutions often lead to enhanced pharmacokinetic profiles. Descriptors used to capture these properties in QSAR models include hydrophobicity (often represented by logP), electronic parameters (like LUMO energy and electrophilicity), and steric or topological indices. researchgate.net

Table 2: Key Chemical Features and Descriptors in QSAR for Benzyl Alcohol Derivatives

| Biological Activity | Key Correlating Feature(s) | Relevant Descriptor(s) | Source |

| Toxicity vs. L1210 Leukemia Cells | Hydrophobicity | logP | nih.gov |

| Toxicity vs. Bacteria/Fungi | Hydrophobicity, Electronic Effects | logP, Resonance parameters | nih.gov |

| Toxicity vs. Protozoa | Hydrophobicity, Acidity | logP, pKa | nih.gov |

| General Bioavailability | Lipophilicity, Size/Shape | logP, Polar Surface Area (PSA) | |

| General Reactivity/Toxicity | Electronic Stability, Reactivity | LUMO energy, Hardness, Electrophilicity | researchgate.net |

Molecular Docking Simulations to Predict Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as a derivative of this compound) when bound to a second molecule (a receptor, typically a protein or enzyme). xisdxjxsu.asia This method is crucial in drug design as it helps to visualize and understand how a potential drug might interact with its biological target at the atomic level.

Docking simulations have been performed for various derivatives containing the 4-fluorobenzyl moiety to predict their binding modes within the active sites of target enzymes. For example, a dihydroquinazolinone derivative featuring a 4-fluorobenzyl group was docked into the active site of the enzyme PARP10. d-nb.info The simulation revealed specific interactions, including pi-alkyl and pi-pi T-shaped interactions between the dihydroquinazolinone ring and amino acid residues like Tyr932 and Ala911. d-nb.info

Similarly, docking studies on derivatives of this compound with the enzyme tyrosinase suggest that these compounds inhibit the enzyme by occupying its catalytic pocket. The binding is stabilized by interactions with key amino acid residues within this active site. The results of docking are often quantified by a "docking score," which estimates the binding affinity, and the inhibitory constant (Ki) can be calculated from this score. xisdxjxsu.asia These predictions can then guide the synthesis of new compounds with improved binding and, consequently, enhanced biological activity. xisdxjxsu.asia

In Silico Screening for Biological Target Prediction

In silico screening has emerged as a cost-effective and time-efficient preliminary step in drug discovery, enabling the prediction of interactions between small molecules and biological targets through computational methods. creative-biolabs.com These approaches, which include chemical similarity searching, machine learning, panel docking, and bioactivity spectral analysis, are instrumental in identifying potential therapeutic applications and mechanisms of action for novel and existing compounds. creative-biolabs.comnih.gov While comprehensive in silico target prediction studies focusing exclusively on this compound are not extensively documented, a significant body of research exists for its various derivatives. These studies consistently highlight the 4-fluorobenzyl moiety as a crucial pharmacophoric feature, suggesting its importance in mediating interactions with various biological targets.

Computer-aided evaluations of compounds incorporating the 4-fluorobenzyl group have been performed using a variety of predictive tools. Methods like reverse docking, where a single ligand is screened against a library of proteins, and ligand-based approaches, which use the structures of known active molecules to predict targets for new compounds, are commonly employed. mdpi.com Software and web servers such as SwissTargetPrediction, PASS (Prediction of Activity Spectra for Substances), and PharmMapper facilitate these predictions by mapping compound structures into chemogenomical space. frontiersin.org

Research into derivatives of this compound has identified several potential biological targets, pointing to a range of possible therapeutic uses.

Tyrosinase Inhibition

A prominent target identified through computational studies for 4-fluorobenzyl-containing compounds is tyrosinase. This enzyme plays a key role in melanin (B1238610) biosynthesis, and its inhibition is a therapeutic strategy for treating hyperpigmentation disorders. rsc.org

4-Fluorobenzylpiperazine Derivatives : Molecular docking studies have been used to investigate how derivatives containing a 4-fluorobenzylpiperazine moiety interact with tyrosinase. These in silico models suggest that the 4-fluorobenzyl group is oriented toward the copper ions within the catalytic site of the enzyme, contributing to competitive inhibition.

Indole-Based Thiosemicarbazones : Structure-activity relationship (SAR) analysis combined with in silico studies on indole-based thiosemicarbazones revealed that derivatives with a 4-substitution on the benzyl ring, such as a fluorine atom, showed enhanced inhibitory potential against tyrosinase. rsc.org

Central Nervous System (CNS) Targets

Computer-aided assessments of derivatives like 4-(4'-Fluorobenzyl)piperidine have predicted interactions with targets in the central nervous system, suggesting potential applications in treating neurological and psychiatric conditions.

NMDA Receptors : These studies have indicated a high affinity for the NR2B subtype of N-methyl-D-aspartate (NMDA) receptors.

Dopamine (B1211576) and Serotonin (B10506) Receptors : The 4-fluorobenzyl group is believed to enhance binding affinity and selectivity for dopamine D2 and serotonin 5-HT2A receptors, which are important targets in the development of antipsychotic medications.

Anticancer and Antimalarial Targets

The 4-fluorobenzyl scaffold has also been incorporated into molecules screened for anticancer and antimalarial activity.

Anticancer : In silico molecular docking has been performed on quinazolinone derivatives containing a 4-fluorobenzyl group to evaluate their binding to targets like Poly (ADP-ribose) polymerase 10 (PARP10), which is implicated in cancer. nih.gov Similarly, oxindole-indole conjugates with a fluorobenzyl group have been evaluated as potential inhibitors of Cyclin-Dependent Kinases (CDKs). mdpi.com

Antimalarial : Machine learning models have predicted that 1-[(4-fluorophenyl) methyl] indole-2,3-dione could be a lead compound targeting peptide deformylase in Plasmodium falciparum, the parasite that causes malaria. bonviewpress.com

The following table summarizes the findings from in silico screening studies on various derivatives containing the 4-fluorobenzyl moiety.

Interactive Table: Predicted Biological Targets for 4-Fluorobenzyl Derivatives

| Derivative Class | Computational Method | Predicted Biological Target | Potential Therapeutic Application |

|---|---|---|---|

| 4-(4'-Fluorobenzyl)piperidine | PASS, SwissTargetPrediction | Tyrosinase, Dopamine D2/Serotonin 5-HT2A Receptors, NR2B-type NMDA Receptors | Hyperpigmentation, Psychosis, Neurological Disorders |

| (S)-3-(4-Fluorobenzyl)piperidine | Molecular Docking | Tyrosinase, Dopamine Transporter (DAT) | Hyperpigmentation, Depression, Anxiety |

| 4-Fluorobenzylpiperazine Derivatives | Molecular Docking | Tyrosinase | Hyperpigmentation Disorders |

| Quinolinesulfonamide-Triazole Hybrids | Molecular Docking (Vina) | Rho-associated protein kinase (ROCK1) | Cancer |

| N-benzoyl-N'-(4-fluorophenyl) thiourea (B124793) Derivatives | Molecular Docking (Molegro Virtual Docker) | Sirtuin1 enzyme (SIRT1) | Cancer |

| Indole-Based Thiosemicarbazones | Molecular Docking (Glide) | Tyrosinase | Skin Disorders, Melanoma |

| Quinazolinone Derivatives | Molecular Docking (GOLD) | Poly (ADP-ribose) polymerase 10 (PARP10) | Cancer |

| Indole-2,3-dione Derivatives | Machine Learning, Molecular Docking (AutoDock-Vina) | Peptide Deformylase (PDF) in P. falciparum | Malaria |

| Oxindole-Indole Conjugates | Molecular Docking | Cyclin-Dependent Kinase 4 (CDK4) | Cancer |

Applications of 4 Fluorobenzyl Alcohol in Medicinal Chemistry and Pharmaceutical Sciences

Strategic Role as a Key Intermediate in Pharmaceutical Development

4-Fluorobenzyl alcohol serves as a pivotal intermediate in the synthesis of a wide range of complex organic molecules destined for pharmaceutical use. nbinno.com Its structure, featuring a benzyl (B1604629) alcohol moiety with a fluorine atom at the para position of the phenyl ring, makes it a sought-after starting material. nbinno.com The presence of the fluorine atom significantly alters the molecule's electron distribution, which in turn influences its reactivity and the properties of the resulting derivatives. nbinno.com

In pharmaceutical synthesis, the utility of this compound is pronounced. It allows for the introduction of the 4-fluorobenzyl group into diverse molecular frameworks through common organic reactions such as etherification, esterification, and oxidation. nbinno.com This moiety is frequently found in drug candidates because the incorporation of fluorine can lead to improved metabolic stability, increased lipophilicity, and enhanced biological activity. nbinno.comnbinno.com The carbon-fluorine bond is exceptionally strong, making compounds more resistant to metabolic degradation and thereby extending their therapeutic effect. nbinno.com Consequently, this compound is a foundational building block for creating more robust and effective drug molecules.

Synthesis of Fluorinated Drug Candidates and Active Pharmaceutical Ingredients (APIs)

The synthesis of Active Pharmaceutical Ingredients (APIs) is a critical and often complex stage in pharmaceutical manufacturing, involving multi-step chemical transformations. this compound plays a direct role in this process as a precursor for various fluorinated APIs. guidechem.com Its primary alcohol functional group is a versatile handle for synthetic modifications, allowing chemists to construct complex molecular architectures.

One notable application is in the synthesis of intermediates for blockbuster drugs. For instance, derivatives containing the (4-fluorophenyl)methyl moiety are crucial components in various therapeutic classes. The synthesis of (S)-N,N-dimethyl-3-hydroxy-3-(2-thienyl)-1-propanamine, an intermediate for the antidepressant duloxetine, showcases the importance of related aromatic fluorinated structures. acs.org Another key example is the synthesis of an intermediate for Ezetimibe, a cholesterol-lowering drug, which involves a (4S)-3-[(5S)-5-(4-fluorophenyl)-5-hydroxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one structure, highlighting the relevance of the 4-fluorophenyl group in significant APIs. acs.org While not a direct one-step reaction from this compound, the synthesis pathways for such molecules often rely on building blocks derived from or related to it, demonstrating its importance in the supply chain of fluorinated pharmaceuticals. The alcohol can be oxidized to 4-fluorobenzaldehyde (B137897), another versatile intermediate used in the synthesis of various fine chemicals for medicine and pesticides. guidechem.com

Structure-Activity Relationship (SAR) Studies of this compound Derivatives in Drug Discovery

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. youtube.com By systematically modifying a lead compound and assessing the biological effects of these changes, researchers can identify key structural features responsible for therapeutic efficacy and selectivity. drugdesign.org Derivatives of this compound are frequently employed in such studies to probe the role of the fluorinated benzyl group in ligand-receptor interactions.

The design and synthesis of analogs are central to optimizing a lead compound's activity. youtube.com Starting from a molecule containing a 4-fluorobenzyl moiety, medicinal chemists can systematically alter other parts of the structure to enhance its performance. For example, in the development of kinase inhibitors, the 4-anilinoquinazoline (B1210976) pharmacophore was identified as a crucial milestone. Subsequent SAR studies revealed that substitutions on the aniline (B41778) ring, such as with halogen atoms, led to very potent compounds. drugdesign.org

The synthesis of novel analogs often involves coupling this compound or its derivatives with various heterocyclic scaffolds. For instance, in the design of new Gefitinib analogues, a potent EGFR inhibitor, researchers have replaced the traditional benzene (B151609) ring with other aromatic systems while retaining key side chains to improve anti-tumor activity. nih.gov This iterative process of design, synthesis, and biological evaluation allows for the fine-tuning of a drug candidate's properties to achieve greater potency and a better therapeutic index. nih.gov

The strategic placement of a fluorine atom can profoundly impact a drug's pharmacological profile. researchgate.net Fluorine's high electronegativity and small size allow it to act as a bioisostere of a hydrogen atom, yet it can drastically alter the electronic properties of a molecule. nih.gov In derivatives of this compound, the para-fluorine substituent exerts a strong electron-withdrawing effect, which can modulate the pKa of nearby functional groups. researchgate.net This modulation affects the compound's ionization state at physiological pH, which in turn influences its solubility, membrane permeability, and binding affinity to target proteins. researchgate.net

Furthermore, the introduction of fluorine can enhance binding interactions with biological targets. The polarized C-F bond can participate in favorable electrostatic and dipole-dipole interactions, including hydrogen bonds, with amino acid residues in the active site of an enzyme or receptor. researchgate.netnih.gov Fluorination can also block sites of metabolic oxidation, a common strategy to increase a drug's metabolic stability and half-life. nbinno.com By replacing a hydrogen atom with fluorine at a metabolically vulnerable position, chemists can prevent enzymatic degradation, leading to improved bioavailability and duration of action. nbinno.com

Table 1: Influence of Fluorine Substitution on Drug Properties

| Property | Effect of Fluorination | Rationale |

| Metabolic Stability | Increased | The Carbon-Fluorine bond is very strong and resistant to cleavage by metabolic enzymes. nbinno.com |

| Lipophilicity | Increased | Fluorine can increase the overall lipophilicity of a molecule, potentially improving membrane permeability. nbinno.com |

| Binding Affinity | Modulated | The electronegative fluorine can alter electronic distribution and participate in specific interactions (e.g., hydrogen bonds) with the target protein. researchgate.net |

| pKa | Modulated | Fluorine's electron-withdrawing nature can lower the pKa of nearby acidic or basic functional groups, affecting ionization and solubility. researchgate.net |

Exploration of Biological Activities and Mechanisms of Action

Derivatives synthesized from this compound have been investigated for a wide range of biological activities. The presence of the 4-fluorobenzyl group is often associated with potent pharmacological effects, and researchers continue to explore new therapeutic applications for compounds containing this moiety.

A significant area of investigation for this compound derivatives is in the field of oncology. Numerous studies have demonstrated the anti-proliferative and anti-cancer properties of molecules incorporating the 4-fluorophenyl group. For example, certain benzyl alcohol derivatives have been shown to exhibit anticancer activity by regulating multiple signaling pathways in cancer cells. nih.gov

Research into novel kinase inhibitors often utilizes fluorinated scaffolds to achieve high potency. Gefitinib analogues containing a 4-benzothienyl amino quinazoline (B50416) structure have shown markedly increased cytotoxicity to cancer cells compared to the parent compound. nih.gov Similarly, studies on bisnoralcohol derivatives as inhibitors of Interferon regulatory factor 4 (IRF4) for the treatment of multiple myeloma have identified compounds that potently inhibit the proliferation of myeloma cell lines. nih.gov The mechanism of action for these compounds often involves the inhibition of key signaling pathways that are crucial for cancer cell growth and survival, such as those involving receptor tyrosine kinases or transcription factors. nih.govnih.gov The 4-fluorophenyl group in these derivatives is often critical for their potent activity, highlighting the continued importance of this compound as a starting material in the development of new anti-cancer agents. mdpi.com

Table 2: Examples of Biologically Active Derivatives with Fluorobenzyl or Related Moieties

| Compound Class | Biological Activity | Therapeutic Area |

| 4-Anilinoquinazolines | EGFR Kinase Inhibition drugdesign.org | Oncology |

| Bisnoralcohol Derivatives | IRF4 Inhibition, Anti-proliferative nih.gov | Multiple Myeloma |

| 3,5-dihydroxy-4-methoxybenzyl alcohol | Anti-proliferative nih.gov | Glioblastoma |

| Thiazolidinone Derivatives | Cytotoxic, Cytostatic mdpi.com | Oncology |

| Naphthoquinone Derivatives | Cytotoxic mdpi.com | Oncology |

Antimicrobial and Antifungal Investigations